BLU0588

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

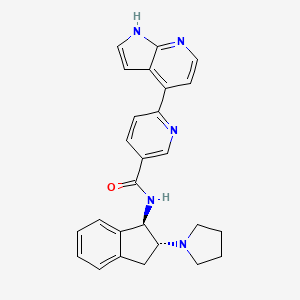

Molecular Formula |

C26H25N5O |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C26H25N5O/c32-26(18-7-8-22(29-16-18)20-9-11-27-25-21(20)10-12-28-25)30-24-19-6-2-1-5-17(19)15-23(24)31-13-3-4-14-31/h1-2,5-12,16,23-24H,3-4,13-15H2,(H,27,28)(H,30,32)/t23-,24-/m1/s1 |

InChI Key |

YXSWSKFLTNJZEO-DNQXCXABSA-N |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5 |

Canonical SMILES |

C1CCN(C1)C2CC3=CC=CC=C3C2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BLU0588 in Fibrolamellar Carcinoma: A Technical Whitepaper

for Researchers, Scientists, and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1][2] A defining molecular characteristic of FLC is a recurrent chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[3][4] This fusion event produces a chimeric protein, DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[1][4] BLU0588 is a potent and selective small molecule inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA), and it represents a promising targeted therapy for FLC.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound in FLC, supported by quantitative data, experimental protocols, and pathway visualizations.

The DNAJB1-PRKACA Fusion: A Constitutively Active Kinase Driving FLC

The DNAJB1-PRKACA fusion protein is found in at least 80% of FLC cases.[1] This fusion joins the N-terminus of the DnaJ Heat Shock Protein Family (Hsp40) Member B1 (DNAJB1) to the C-terminal kinase domain of the cAMP-dependent Protein Kinase Catalytic Subunit Alpha (PRKACA).[4] This results in a constitutively active PKA catalytic subunit that is no longer dependent on cyclic AMP (cAMP) for its activity.[6] The persistent kinase activity of the fusion protein is a key driver of FLC pathogenesis, and FLC tumors are dependent on its continued expression for their growth and survival.[4][7][8]

This compound: A Targeted Inhibitor of the Oncogenic Fusion

This compound is an orally active and selective inhibitor of PRKACA.[5] By directly targeting the catalytic activity of the PRKACA kinase domain within the DNAJB1-PRKACA fusion protein, this compound effectively blocks its downstream signaling pathways. This targeted approach has demonstrated significant anti-tumor activity in preclinical models of FLC.[7][8][9]

Core Mechanism of Action: Reversal of the Oncogenic Signaling Cascade

The central mechanism of action of this compound in FLC involves the inhibition of the DNAJB1-PRKACA fusion kinase, which in turn restores the normal function of downstream signaling pathways. The key steps in this process are:

-

Inhibition of Salt-Inducible Kinase (SIK) Phosphorylation: The constitutively active DNAJB1-PRKACA fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs).[10][11]

-

Activation of CRTC2-p300 Transcriptional Program: The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional coactivator CRTC2. In the nucleus, CRTC2 partners with the histone acetyltransferase p300 to drive the expression of genes involved in cellular metabolism, growth, and inflammation, thereby promoting tumorigenesis.[10][12]

-

This compound Intervention: this compound directly inhibits the kinase activity of the DNAJB1-PRKACA fusion protein. This prevents the phosphorylation and inactivation of SIKs.

-

Restoration of Normal Signaling: With SIKs remaining active, CRTC2 is phosphorylated and retained in the cytoplasm, preventing its nuclear translocation and the subsequent activation of the oncogenic transcriptional program.

-

Reversal of FLC-Specific Gene Signature and Tumor Growth Inhibition: By blocking this key signaling pathway, this compound has been shown to reverse the FLC-specific gene expression signature.[6][7][13] This leads to the downregulation of genes overexpressed in FLC (e.g., CPS1, G6PC) and the upregulation of genes that are underexpressed (e.g., PYGL, SHH).[6][13] Ultimately, this results in the inhibition of FLC tumor growth.[7][8][9][14]

Quantitative Data

| Parameter | Value | Compound | Context | Reference |

| IC50 | 1 nM | This compound | PRKACA kinase inhibition | [5] |

| Kd | 4 nM | This compound | Dissociation constant for PRKACA | [5] |

| Tumor Growth Inhibition | 48.5% | This compound (30 mg/kg, once daily) | In vivo mouse model after 34 days | [5] |

| Tumor Growth Reduction | P = .003 | This compound | FLC Patient-Derived Xenograft (PDX) model | [7][8][9] |

Experimental Protocols

In Vivo Tumor Growth Studies in Patient-Derived Xenograft (PDX) Models

-

Cell Implantation: FLC patient-derived xenograft (PDX) cells are implanted subcutaneously into female NOD-SCID mice.[7][8][9][13]

-

Tumor Development: Tumors are allowed to develop to a predetermined size (e.g., 500 mm³).[14][15]

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, once daily (e.g., 30 mg/kg).[5][7][8][9] The control group receives a vehicle control.

-

Tumor Assessment: Tumor size is measured regularly (e.g., every 2 days) to assess the effect of the treatment on tumor growth.[7][8][9][13]

-

Pharmacodynamic Analysis: At the end of the study, plasma and tumor tissue can be collected to measure drug concentrations and the levels of downstream biomarkers, such as phosphorylated VASP (pVASP), to confirm target engagement.[6][13]

Gene Expression Analysis

-

Cell Culture and Treatment: FLC PDX cell lines are cultured and treated with this compound (e.g., 1.5 µM for 1 or 14 days) or a vehicle control.[5][16]

-

RNA Extraction and Sequencing: RNA is extracted from the cells, and RNA sequencing is performed to determine the global gene expression profiles.[13]

-

Data Analysis: The sequencing data is analyzed to identify genes that are differentially expressed between the this compound-treated and control groups. This allows for the identification of an FLC-specific gene signature that is dependent on PRKACA activity.[13]

-

Quantitative PCR (qPCR) Validation: The expression changes of selected genes (e.g., CPS1, G6PC, PYGL, SHH) are validated using quantitative polymerase chain reaction.[6][13][16]

Visualizations

Caption: this compound inhibits the DNAJB1-PRKACA fusion, restoring SIK activity and preventing oncogenic signaling.

Caption: Workflow for evaluating this compound efficacy in FLC patient-derived xenograft (PDX) mouse models.

Conclusion

This compound represents a highly targeted therapeutic strategy for Fibrolamellar Carcinoma that directly addresses the primary oncogenic driver of the disease, the DNAJB1-PRKACA fusion protein. Its mechanism of action is centered on the inhibition of the fusion's constitutive kinase activity, thereby reversing the downstream signaling cascade that promotes tumor growth. The preclinical data strongly support the continued investigation of this compound as a promising treatment for FLC, a disease with currently limited therapeutic options. Further clinical trials are warranted to establish its safety and efficacy in patients.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNAJB1-PRKACA is specific for fibrolamellar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. fibrofoundation.org [fibrofoundation.org]

- 13. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

PRKACA: A Pivotal Therapeutic Target in Fibrolamellar Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults with no underlying liver disease.[1][2] A defining molecular characteristic of FLC is a somatic ~400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][3][4] This fusion event generates a chimeric protein, DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[5][6][7] The resulting fusion protein possesses constitutive catalytic activity of the protein kinase A (PKA) catalytic subunit, PRKACA, making it a highly attractive therapeutic target.[1][8] This guide provides a comprehensive overview of PRKACA's role in FLC, detailing its signaling pathways, preclinical evidence for its therapeutic targeting, and relevant experimental methodologies.

The DNAJB1-PRKACA Fusion: A Constitutively Active Kinase

The DNAJB1-PRKACA fusion protein is detected in over 80% of FLC patients and is considered a pathognomonic feature of the disease.[6][7] The fusion results from the joining of exon 1 of DNAJB1, which encodes a heat shock protein, to exons 2-10 of PRKACA.[1][4] This genetic alteration leads to the overexpression of a chimeric protein with constitutively active PKA kinase function.[8][9] The fusion protein's oncogenic potential has been demonstrated in murine models, where its expression is sufficient to induce tumors that recapitulate the histopathology and transcriptome of human FLC.[5][7][10] Critically, the continued expression of DNAJB1-PRKACA is necessary for tumor maintenance, highlighting the concept of "oncogene addiction" in FLC and providing a strong rationale for targeted therapies.[7][11]

Signaling Pathways Driven by Aberrant PRKACA Activity

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein leads to the dysregulation of several downstream signaling pathways crucial for cell growth, proliferation, and survival.

SIK-CRTC2-p300 Axis

A central mechanism through which DNAJB1-PRKACA drives FLC is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[8][12] In their active state, SIKs phosphorylate and promote the cytoplasmic retention of the CREB-regulated transcription coactivator 2 (CRTC2).[12] By inactivating SIKs, the DNAJB1-PRKACA fusion leads to the dephosphorylation and nuclear translocation of CRTC2.[12] In the nucleus, CRTC2 partners with the transcriptional coactivator p300 to drive a transcriptional program that promotes malignant growth.[8][12] This includes the upregulation of genes involved in cellular metabolism and proliferation.[13]

Other Downstream Effectors

Besides the SIK-CRTC2 axis, the aberrant PKA signaling in FLC has been linked to other pathways:

-

Aurora Kinase A (AURKA): AURKA has been identified as a key mediator of oncogenic growth downstream of PRKACA.[14] It plays a role in cell cycle regulation and promotes cell survival.[14]

-

Wnt/β-catenin Pathway: Studies in mouse models have shown that genetic activation of β-catenin significantly enhances tumorigenesis driven by the DNAJB1-PRKACA fusion.[5][10]

-

ERK Pathway: Increased phosphorylation of ERK has been observed in cells expressing the DNAJB1-PRKACA fusion.[1]

Preclinical Evaluation of PRKACA as a Therapeutic Target

The central role of the DNAJB1-PRKACA fusion kinase in FLC pathogenesis has spurred significant preclinical research into targeting its activity. Both genetic and pharmacological approaches have demonstrated the dependence of FLC tumors on this oncogenic driver.

Genetic Inhibition

Inducible short hairpin RNA (shRNA)-mediated knockdown of the DNAJB1-PRKACA fusion transcript has been shown to reverse the FLC-specific gene signature, reduce tumor growth in patient-derived xenograft (PDX) models, and induce cell death in FLC cells.[7][15] These findings provide strong evidence for the continued requirement of the fusion protein for tumor survival.[7]

Pharmacological Inhibition

Several small molecule inhibitors targeting PKA have been evaluated in preclinical models of FLC.

| Inhibitor | Target(s) | Efficacy in FLC Models | Reference |

| BLU0588 | Selective PRKACA inhibitor | Significantly reduced FLC PDX tumor growth (p=0.003). | [15][16] |

| BLU2864 | Selective PRKACA inhibitor | Significantly reduced FLC PDX tumor growth (p=0.0005). | [15][16] |

| Uprosertib | PKA inhibitor | Showed efficacy in the nanomolar range against one FLC PDX line. | [1] |

| AT13148 | PKA inhibitor | Showed nanomolar efficacy against two FLC PDX lines. | [1] |

| Capivasertib | PKA inhibitor | Showed uniform efficacy against all FLC PDX lines, but in the micromolar range. | [1] |

| KT5720 | PKA inhibitor | Showed uniform efficacy against all FLC PDX lines, but in the micromolar range. | [1] |

Oral delivery of a potent and selective PRKACA inhibitor led to up to 80% kinase inhibition in vivo and a statistically significant 54% inhibition of FLC tumor growth.[13] These studies serve as a proof-of-concept that PRKACA is a viable therapeutic target for FLC.[15][16]

Experimental Protocols

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are a cornerstone of preclinical FLC research, allowing for the in vivo evaluation of therapeutic agents in a system that closely recapitulates the human tumor.

Methodology:

-

Fresh tumor tissue is obtained from FLC patients undergoing surgical resection.[1]

-

The tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID mice).[15][16]

-

Tumors are allowed to grow and can be passaged to subsequent generations of mice for cohort expansion.[1]

-

Once tumors reach a specified volume, mice are randomized into treatment and control groups.[15][16]

-

Treatment with the investigational agent (e.g., oral gavage of a PRKACA inhibitor) is initiated.[15][16]

-

Tumor volume is measured regularly (e.g., every 2 days) using calipers.[15][16]

-

At the end of the study, tumors are harvested for downstream analyses, including gene expression profiling and histopathology.[15]

shRNA-Mediated Knockdown

Inducible shRNA systems are valuable tools for validating the functional role of the DNAJB1-PRKACA fusion in FLC cell lines and PDX models.

Methodology:

-

Lentiviral vectors expressing shRNAs targeting the DNAJB1-PRKACA fusion transcript under the control of a doxycycline-inducible promoter are designed and produced.[7][15]

-

FLC cells (e.g., from dissociated PDX tumors) are transduced with the lentiviral vectors.[15]

-

Transduced cells are selected and expanded.

-

For in vivo studies, these cells are implanted into mice to generate tumors.[15]

-

Doxycycline is administered to the mice (e.g., in drinking water or chow) to induce shRNA expression and subsequent knockdown of the target fusion transcript.[15]

-

The effects on tumor growth and gene expression are then monitored.[15]

CRISPR/Cas9-Mediated Gene Editing

CRISPR/Cas9 technology has been instrumental in creating genetically engineered mouse models of FLC that faithfully recapitulate the hallmark chromosomal deletion.

Methodology:

-

Guide RNAs (gRNAs) are designed to target the intronic regions flanking the Dnajb1 and Prkaca genes in the mouse genome.[5][6]

-

The gRNAs and Cas9 nuclease are delivered to mouse hepatocytes in vivo, often via hydrodynamic tail vein injection of plasmids or viral vectors.[5]

-

The CRISPR/Cas9 system induces double-strand breaks at the target sites, leading to the deletion of the intervening ~400 kb region and the formation of the Dnajb1-Prkaca fusion gene.[5]

-

Mice are monitored over time for the development of liver tumors.[5]

Future Directions and Clinical Outlook

The robust preclinical data supporting PRKACA as a therapeutic target has paved the way for clinical investigation. Several clinical trials are underway to evaluate therapies targeting the DNAJB1-PRKACA fusion and its downstream pathways.[17] These include peptide vaccines designed to elicit an immune response against the fusion protein and combinations of targeted agents.[17]

While direct inhibition of PRKACA holds promise, potential on-target toxicities in normal tissues where PKA plays essential physiological roles remain a concern.[12][18] This underscores the importance of developing highly specific inhibitors or exploring alternative strategies, such as targeting downstream nodes in the oncogenic signaling cascade. The identification of the SIK-CRTC2-p300 axis as a critical dependency in FLC opens up new avenues for therapeutic intervention that may offer a wider therapeutic window.[8][12]

References

- 1. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. Oncogenic Addiction of Fibrolamellar Hepatocellular Carcinoma to the Fusion Kinase DNAJB1-PRKACA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. fibrofoundation.org [fibrofoundation.org]

- 12. fibrofoundation.org [fibrofoundation.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. fibrofoundation.org [fibrofoundation.org]

- 15. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fibrofoundation.org [fibrofoundation.org]

- 18. Rare cancer researchers find promising target in fibrolamellar cancer | Fred Hutchinson Cancer Center [fredhutch.org]

BLU0588: A Deep Dive into its Downstream Signaling Pathway Effects and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLU0588 is a potent and selective inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA).[1][2] Its primary therapeutic application is in the context of fibrolamellar carcinoma (FLC), a rare liver cancer driven by a specific genetic fusion, DNAJB1-PRKACA.[1][3][4][5][6] This fusion protein leads to the constitutive activation of PRKACA, driving oncogenic signaling. This compound effectively abrogates this activity, leading to tumor growth inhibition. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action and Downstream Signaling Cascade

The hallmark of fibrolamellar carcinoma is the presence of a DNAJB1-PRKACA gene fusion, which results in a constitutively active chimeric protein kinase.[4][5][6] This aberrant kinase activity is the central driver of tumorigenesis in FLC. This compound is a small molecule inhibitor designed to specifically target the catalytic activity of PRKACA.

The downstream signaling cascade initiated by the DNAJB1-PRKACA fusion protein has been elucidated to involve the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). In their active state, SIKs phosphorylate and sequester the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2) in the cytoplasm. However, upon inactivation by the DNAJB1-PRKACA fusion, SIKs can no longer phosphorylate CRTC2. This allows CRTC2 to translocate to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300. This transcriptional complex then drives the expression of genes that promote tumor growth.

This compound, by inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein, prevents the inactivation of SIKs. Consequently, SIKs remain active, phosphorylate CRTC2, and prevent its nuclear translocation, thereby shutting down the oncogenic transcriptional program. A key pharmacodynamic marker of this compound activity is the reduction in the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a known downstream substrate of PRKACA.[1][3]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 1 nM | PRKACA | Kinase Assay | [1] |

| K_d | 4 nM | PRKACA | Dissociation Constant | [1] |

Table 2: In Vivo Efficacy of this compound in FLC Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition | p-value | Reference |

| This compound | 30 mg/kg, orally, once daily | 48.5% (by day 34) | 0.003 | [3] |

Table 3: Effect of this compound on FLC-Specific Gene Signature

| Treatment | Duration | Effect on Gene Expression | Key Genes Downregulated (Overexpressed in FLC) | Key Genes Upregulated (Underexpressed in FLC) | Reference |

| This compound (1.5 µM) | 1 day or 14 days | Reversal of FLC-specific gene signature | CPS1, G6PC | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro PRKACA Kinase Assay

This protocol describes a representative method for assessing the inhibitory activity of this compound against PRKACA in a biochemical assay.

Protocol Details:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM MgCl₂, 1 mM DTT.

-

PRKACA Enzyme: Dilute recombinant human PRKACA enzyme in assay buffer to the desired final concentration.

-

Substrate Solution: Prepare a solution containing Kemptide peptide substrate (e.g., 5-FAM-LRRASLG) and ATP at their respective K_m_ concentrations in assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the PRKACA enzyme solution.

-

Add the serially diluted this compound or DMSO control.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at 25°C for 90 minutes.

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Measure the phosphorylation of the substrate using an appropriate detection method, such as an EZ Reader 2 electrophoretic mobility shift platform.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Note: Specific concentrations of enzyme and substrate may need to be optimized for different assay formats.

Western Blotting for Phospho-VASP (pVASP)

This protocol outlines the steps for detecting changes in VASP phosphorylation in FLC cells following treatment with this compound.

Protocol Details:

-

Cell Culture and Treatment:

-

Culture FLC patient-derived xenograft (PDX) cells as spheroids.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-312.5 nM) for a specified duration.

-

-

Protein Extraction:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser157) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total VASP as a loading control.

-

Note: Antibody dilutions should be optimized according to the manufacturer's recommendations.

RNA Sequencing and Analysis

This protocol provides a general workflow for analyzing the changes in gene expression in FLC cells following inhibition of PRKACA.

Protocol Details:

-

Sample Preparation and Sequencing:

-

Treat FLC PDX cell lines with this compound or a vehicle control.

-

Extract total RNA from the cells using a suitable kit.

-

Assess RNA quality and quantity.

-

Prepare RNA sequencing libraries from the extracted RNA.

-

Perform high-throughput sequencing.

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and control samples using a tool like DESeq2.

-

Identify genes that are significantly upregulated or downregulated.

-

Perform pathway and gene set enrichment analysis to understand the biological processes affected by this compound treatment.

-

Conclusion

This compound is a promising therapeutic agent for fibrolamellar carcinoma that acts by selectively inhibiting the oncogenic DNAJB1-PRKACA fusion protein. Its mechanism of action, involving the restoration of SIK activity and the suppression of the CRTC2-driven transcriptional program, is well-defined. The downstream effects of this compound can be effectively monitored through pharmacodynamic markers such as pVASP and by analyzing the reversal of the FLC-specific gene expression signature. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PRKACA inhibitors in preclinical and clinical settings.

References

- 1. Automating RNA-Seq Downstream Analysis with DESeq2 and ClusterProfiler | by Cyrille M. N. | Medium [cyrillemesue.medium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Integrated Phosphoproteomics for Identifying Substrates of Human Protein Kinase A (PRKACA) and Its Oncogenic Mutant DNAJB1 - PRKACA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]

- 6. researchgate.net [researchgate.net]

The Oncogenic Role of the DNAJB1-PRKACA Fusion in Fibrolamellar Carcinoma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is a somatic 400-kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes. The resultant chimeric protein, DNAJB1-PRKACA, is the primary oncogenic driver in the vast majority of FLC cases. This technical guide provides an in-depth overview of the role of this fusion protein in FLC pathogenesis, detailing its mechanism of action, downstream signaling cascades, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this devastating disease and to aid in the development of targeted therapeutics.

Introduction: The DNAJB1-PRKACA Fusion as a Central Driver in FLC

The discovery of the DNAJB1-PRKACA gene fusion revolutionized the understanding of FLC etiology.[1] This fusion event joins exon 1 of DNAJB1, which encodes a heat shock protein 40 (Hsp40) cochaperone, to exons 2-10 of PRKACA, the gene encoding the catalytic subunit α of protein kinase A (PKA).[2][3] The resulting fusion protein exhibits constitutive, cAMP-independent PKA activity, leading to the aberrant phosphorylation of a multitude of downstream substrates and driving the malignant phenotype of FLC.[4][5] Studies have demonstrated that the expression of DNAJB1-PRKACA is not only sufficient to initiate tumorigenesis but is also required for the continued growth and survival of FLC cells, a phenomenon known as oncogenic addiction.[6][7] This dependency makes the fusion protein an attractive therapeutic target.

Mechanism of Action of the DNAJB1-PRKACA Fusion Protein

The oncogenic activity of the DNAJB1-PRKACA fusion stems from the uncontrolled kinase activity of the PRKACA moiety. In its native state, the activity of PRKACA is tightly regulated by the regulatory subunits of the PKA holoenzyme. The DNAJB1 portion of the fusion protein disrupts this regulation, leading to constitutive kinase activity.[8]

Recent studies have elucidated a key downstream signaling axis involving the salt-inducible kinases (SIKs). The DNAJB1-PRKACA fusion protein directly phosphorylates and inactivates SIK1, SIK2, and SIK3.[4][9][10] This inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2).[4][9] In the nucleus, CRTC2, along with the coactivator p300, activates the transcription of a host of genes involved in cell growth, metabolism, and proliferation, thereby driving FLC pathogenesis.[4][9][10]

Another significant signaling pathway impacted by the DNAJB1-PRKACA fusion is the Wnt/β-catenin pathway.[8][11][12][13][14] The fusion kinase can phosphorylate β-catenin, promoting its stabilization and nuclear accumulation, which in turn activates Wnt target gene expression.[11][14] This interaction is thought to synergize with the fusion's primary oncogenic drive to accelerate tumorigenesis.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of the DNAJB1-PRKACA fusion.

Table 1: Gene Expression Changes Induced by DNAJB1-PRKACA

| Gene | Fold Change (FLC vs. Normal Liver) | Experimental Model | Reference |

| LINC00473 | > 25 | FLC patient tumors | [15][16] |

| CGA | Significantly Increased | HEK-DP cells and FLC samples | [2][3] |

| PDE10A | Significantly Increased | HEK-DP cells and FLC samples | [2][3] |

| MN1 | Significantly Increased | HEK-DP cells and FLC samples | [2][3] |

| FZD10 | Significantly Increased | HEK-DP cells and FLC samples | [2][3] |

| CA12 | Significantly Increased | Murine models of FLC | [17] |

| SLC16A14 | Significantly Increased | Murine models of FLC | [17] |

| VCAN | Significantly Increased | Murine models of FLC | [17] |

| RPS6KA2 | Significantly Increased | Murine models of FLC | [17] |

Table 2: Proteomic Changes in FLC

| Protein | Change in FLC vs. Normal Liver | Method | Reference |

| Ammonia-producing enzymes | Increased | Mass Spectrometry | [18] |

| Ammonia-consuming enzymes | Decreased | Mass Spectrometry | [18] |

| PYCR1 | Increased | Immunofluorescence | [19] |

| PRODH | Increased | Immunofluorescence | [19] |

| OAT | Increased | Immunofluorescence | [19] |

| GLS | Increased | Immunofluorescence | [19] |

Table 3: Kinase Activity and Inhibition

| Condition | Effect | Model | Reference |

| ENMD-2076 (200 mg/kg) | Significant tumor growth suppression | FLC PDX in NOD-SCID mice | [20] |

| BLU0588 | Pronounced tumor shrinkage | FLX1 xenografts in NSG mice | [21][22] |

| Quisinostat | Complete inhibition of tumor growth (14 days) | FLC PDX in mice | [23] |

| shRNA against DNAJB1-PRKACA | Reduced PDX tumor growth | FLC PDX in mice | [24] |

Signaling Pathways and Experimental Workflows

DNAJB1-PRKACA Downstream Signaling

The following diagram illustrates the core signaling pathways dysregulated by the DNAJB1-PRKACA fusion protein.

Caption: Downstream signaling pathways of the DNAJB1-PRKACA fusion.

Experimental Workflow: CRISPR/Cas9-mediated Generation of the Dnajb1-Prkaca Fusion in Mice

This workflow outlines the key steps for creating a mouse model of FLC using CRISPR/Cas9 technology.[25][26][27][28][29]

Caption: Workflow for generating a murine FLC model using CRISPR/Cas9.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in FLC research. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the referenced publications.

Generation of the Dnajb1-Prkaca Fusion in Mice via CRISPR/Cas9

This protocol is based on the methods described by Engelholm et al.[25][27][28][29] and others.[12]

-

gRNA Design and Vector Construction:

-

Design guide RNAs (gRNAs) targeting intron 1 of the murine Dnajb1 gene and intron 1 of the murine Prkaca gene.

-

Clone the gRNA sequences into a Cas9-expressing vector, such as pX330.

-

-

Plasmid Preparation:

-

Prepare high-quality, endotoxin-free plasmid DNA of the gRNA/Cas9 vectors.

-

-

Hydrodynamic Tail Vein Injection:

-

Tumor Monitoring and Analysis:

-

Monitor the mice for signs of tumor development over an extended period (up to 14 months).

-

Upon euthanasia, harvest the liver and any visible tumors.

-

Perform histological analysis (H&E staining), immunohistochemistry for FLC markers, RT-PCR to confirm the presence of the Dnajb1-Prkaca fusion transcript, and Western blotting to detect the fusion protein.

-

Detection of the DNAJB1-PRKACA Fusion Transcript by RT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from FLC tumor tissue and adjacent normal liver tissue using a standard method (e.g., TRIzol).

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamers.[18]

-

-

PCR Amplification:

-

Analysis:

Western Blot Analysis for the DNAJB1-PRKACA Fusion Protein

-

Protein Extraction and Quantification:

-

Lyse FLC tumor and normal liver tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the C-terminus of PRKACA overnight at 4°C. This antibody will detect both wild-type PRKACA (~41 kDa) and the DNAJB1-PRKACA fusion protein (~46 kDa).[2]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Fluorescence In Situ Hybridization (FISH) for PRKACA Rearrangement

This protocol is based on the break-apart FISH assay.[1]

-

Probe Design:

-

Utilize a break-apart probe set for the PRKACA locus on chromosome 19. This typically consists of two differently colored fluorescent probes that bind to regions flanking the breakpoint in the PRKACA gene.

-

-

Tissue Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) FLC tissue sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval and protease treatment.

-

-

Hybridization and Detection:

-

Denature the probe and the target DNA on the slide.

-

Hybridize the probes to the tissue section overnight.

-

Wash the slides to remove unbound probes.

-

Counterstain the nuclei with DAPI.

-

-

Analysis:

-

Examine the slides using a fluorescence microscope.

-

In normal cells, the two probes will be in close proximity, resulting in a fused or yellow signal.

-

In FLC cells with the characteristic deletion, one of the probes (typically the 5' probe) will be lost, resulting in a single signal of the other color.

-

Immunohistochemistry (IHC) for FLC Markers

-

Tissue Preparation:

-

Use FFPE FLC tissue sections.

-

Deparaffinize and rehydrate the sections.

-

Perform heat-induced epitope retrieval (e.g., in citrate buffer).

-

-

Staining:

-

Block endogenous peroxidase activity with 3% H2O2.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against FLC markers (e.g., CK7, CD68) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Dehydrate, clear, and mount the slides.

-

Examine the staining pattern under a light microscope.

-

Patient-Derived Xenograft (PDX) Models

-

Tumor Implantation:

-

Obtain fresh FLC tumor tissue from surgical resection under sterile conditions.

-

Implant small fragments of the tumor (2-3 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NOD-SCID or NSG).

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

When tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

-

The tumor can then be passaged into new recipient mice for expansion of the PDX model.

-

shRNA-mediated Knockdown of DNAJB1-PRKACA

-

shRNA Design and Lentiviral Production:

-

Design short hairpin RNAs (shRNAs) that specifically target the unique junction of the DNAJB1-PRKACA transcript.

-

Clone the shRNA sequences into a lentiviral vector (e.g., with an inducible promoter).

-

Produce lentiviral particles by transfecting HEK293T cells with the shRNA vector and packaging plasmids.

-

-

Transduction and Selection:

-

Transduce FLC cells (e.g., from a PDX model) with the lentiviral particles.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

-

Induction and Analysis:

-

Induce shRNA expression (e.g., with doxycycline for a Tet-inducible system).

-

Assess the knockdown efficiency by RT-qPCR and Western blotting.

-

Evaluate the phenotypic effects of knockdown, such as changes in cell viability, proliferation, and apoptosis.

-

Conclusion and Future Directions

The identification of the DNAJB1-PRKACA fusion as the key oncogenic driver in FLC has paved the way for a deeper understanding of the disease and the development of targeted therapies. The constitutive kinase activity of the fusion protein leads to the dysregulation of critical signaling pathways, most notably the SIK/CRTC2/p300 and Wnt/β-catenin axes, which collectively promote the malignant phenotype. The oncogenic addiction of FLC cells to the continuous expression and activity of the fusion protein underscores its importance as a therapeutic target.

Future research should continue to focus on elucidating the full spectrum of downstream effectors of DNAJB1-PRKACA to identify additional therapeutic vulnerabilities. The development of direct inhibitors of the fusion kinase remains a high priority, although strategies to specifically target the fusion junction without affecting wild-type PKA are challenging. Alternative approaches, such as targeting downstream nodes like CRTC2 or p300, or utilizing RNA-based therapies to silence the fusion transcript, hold significant promise. The continued use and refinement of the experimental models and protocols described in this guide will be instrumental in advancing these efforts and ultimately improving outcomes for patients with this rare and challenging cancer.

References

- 1. Fibrolamellar Carcinoma with DNAJB1-PRKACA Fusion in a 16-Year-Old: Case Report and Review of Literature [jrenhep.com]

- 2. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. fibrofoundation.org [fibrofoundation.org]

- 5. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oncogenic Addiction of Fibrolamellar Hepatocellular Carcinoma to the Fusion Kinase DNAJB1-PRKACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNAJB1-PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DNAJB1-PRKACA fusion protein-regulated LINC00473 promotes tumor growth and alters mitochondrial fitness in fibrolamellar carcinoma | PLOS Genetics [journals.plos.org]

- 16. DNAJB1-PRKACA fusion protein-regulated LINC00473 promotes tumor growth and alters mitochondrial fitness in fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Disruption of proteome by an oncogenic fusion kinase alters metabolism in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. CRISPR/Cas9 Engineering of Adult Mouse Liver Demonstrates That the Dnajb1–Prkaca Gene Fusion is Sufficient to Induce Tumors Resembling Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Related Videos - CRISPR/Cas9 Engineering of Adult Mouse Liver Demonstrates That the Dnajb1-Prkaca Gene Fusion Is Sufficient to Induce Tumors Resembling Fibrolamellar Hepatocellular Carcinoma [visualize.jove.com]

- 28. fibrofoundation.org [fibrofoundation.org]

- 29. merckmillipore.com [merckmillipore.com]

- 30. Hydrodynamic Injection for Developing NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Hydrodynamic Tail Vein Assay as a Tool for the Study of Liver Promoters and Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Hydrodynamic Tail Injection Process | Xin Chen Lab [pharm.ucsf.edu]

- 33. mdpi.com [mdpi.com]

BLU0588: A Technical Guide to a Potent and Selective PRKACA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU0588 is a potent and selective, orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for fibrolamellar carcinoma (FLC). Detailed experimental protocols for key assays and data are presented to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide, is a small molecule inhibitor targeting PRKACA.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H25N5O | [2][4][5] |

| Molecular Weight | 423.51 g/mol | [2][4][5] |

| CAS Number | 2810747-78-3 | [2][4] |

| IC50 (PRKACA) | 1 nM | [1][3] |

| Dissociation Constant (Kd) | 4 nM | [1][2] |

| Solubility | DMSO: 83.33 mg/mL (196.76 mM) | [2] |

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed literature. However, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes that may include:

-

Heterocycle formation: Construction of the pyrrolo[2,3-b]pyridine core.

-

Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce substituents.

-

Amide bond formation: Coupling of a carboxylic acid derivative with an amine to form the final amide linkage.

The stereospecific synthesis of the (1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-amine moiety is a critical step that likely involves chiral resolution or asymmetric synthesis to achieve the desired stereochemistry.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the PRKACA catalytic subunit.[6] In the context of fibrolamellar carcinoma (FLC), a rare liver cancer, a specific gene fusion, DNAJB1-PRKACA, is a key oncogenic driver. This fusion protein leads to aberrantly high, cAMP-independent PRKACA activity.

Elevated PRKACA activity, in turn, leads to the phosphorylation of downstream targets, including VASP (Vasodilator-Stimulated Phosphoprotein), and dysregulation of gene expression programs that promote tumor growth. This compound directly inhibits the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein, thereby blocking downstream signaling events.

Caption: this compound Inhibition of the PRKACA Signaling Pathway in FLC.

Experimental Data

In Vitro Activity

| Assay | Cell Line/System | Endpoint | Result | Reference |

| PRKACA Kinase Assay | Recombinant Enzyme | IC50 | 1 nM | [1][3] |

| Phospho-VASP Levels | FLC PDX Cells | IC50 | Dose-dependent reduction | [1] |

| Gene Expression | FLC PDX Cells (14 days) | IC50 (CPS1, G6PC) | 55-180 nM |

In Vivo Efficacy

| Animal Model | Treatment | Duration | Result | Reference |

| FLC Patient-Derived Xenograft (PDX) in NOD-SCID mice | This compound (30 mg/kg, oral, once daily) | 34 days | 48.5% tumor growth inhibition | [1][7] |

Experimental Protocols

PRKACA Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline based on commercially available kinase assay platforms.

-

Reagents and Materials:

-

Recombinant human PRKACA enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Fluorescently labeled kinase substrate (e.g., a peptide substrate for PRKACA)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed concentration of PRKACA enzyme to each well of the assay plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence signal on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.

-

Caption: Workflow for a PRKACA Kinase Inhibition Assay.

In Vivo Patient-Derived Xenograft (PDX) Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a PDX model.

-

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID).

-

-

Tumor Implantation:

-

Obtain fresh FLC tumor tissue from a patient.

-

Fragment the tumor tissue and implant it subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Prepare a formulation of this compound for oral administration (e.g., in a suitable vehicle).

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, once daily).

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

-

Continue treatment for a predefined period (e.g., 34 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.

-

Caption: Workflow for an In Vivo PDX Efficacy Study.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes a general method to assess changes in gene expression in FLC cells following this compound treatment.

-

Cell Culture and Treatment:

-

Culture FLC cells (e.g., from a PDX model) in appropriate media.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 hours or 14 days).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CPS1, G6PC) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.

-

Perform the qRT-PCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

-

Conclusion

This compound is a highly potent and selective inhibitor of PRKACA with demonstrated in vitro and in vivo activity against FLC models. Its mechanism of action directly targets the key oncogenic driver in this disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel targeted therapies for FLC and other diseases driven by aberrant PRKACA signaling.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Genomic data analysis workflows for tumors from patient-derived xenografts (PDXs): challenges and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole transcriptome profiling of patient-derived xenograft models as a tool to identify both tumor and stromal specific biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pls.scienze.unipd.it [pls.scienze.unipd.it]

- 5. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Investigating PRKACA Inhibition in Novel Disease Models with BLU0588: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective PRKACA inhibitor, BLU0588, and its application in disease models, particularly focusing on fibrolamellar carcinoma (FLC). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to PRKACA and Fibrolamellar Carcinoma

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, and its catalytic subunit, PRKACA, plays a significant role in various cellular processes.[1][2][3] In the context of fibrolamellar carcinoma, a rare liver cancer affecting adolescents and young adults, a specific genetic alteration is a key driver of the disease.[4][5] This alteration is a fusion of the DNAJB1 and PRKACA genes, resulting in a constitutively active DNAJB1-PRKACA fusion protein that drives tumor growth.[4][6][7][8] This makes the DNAJB1-PRKACA fusion kinase an attractive therapeutic target for FLC.[4][5] this compound is a potent and selective small molecule inhibitor of PRKACA developed to target this oncogenic driver.[9][10][11]

This compound: Mechanism of Action and Efficacy

This compound is an orally active and selective inhibitor of the PRKACA kinase.[9] Its mechanism of action involves binding to the catalytic subunit of PKA, thereby inhibiting its downstream signaling cascade. In FLC, the DNAJB1-PRKACA fusion protein leads to constitutive, cAMP-independent PKA activation. This compound directly counteracts this activity.

Signaling Pathway of PRKACA and Inhibition by this compound

The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunit (PRKACA). PRKACA then phosphorylates a multitude of downstream substrates, regulating various cellular functions. In FLC, the DNAJB1-PRKACA fusion protein bypasses this regulatory mechanism, leading to constant kinase activity. This compound acts by directly inhibiting this catalytic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical models of fibrolamellar carcinoma.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 1 nM | [9] |

| Kd | 4 nM | [9] |

Table 2: In Vivo Efficacy of this compound in FLC Patient-Derived Xenograft (PDX) Models

| Treatment Group | Dosing | Duration | Tumor Growth Inhibition | P-value | Reference |

| This compound | 30 mg/kg, orally, once daily | 34 days | 48.5% | P = 0.003 | [9][10] |

| BLU2864 (structurally similar) | 30 mg/kg, orally, once daily | 34 days | 45.3% | P = 0.0005 | [10] |

Table 3: Pharmacodynamic Effects of this compound

| Model System | Treatment | Effect | Reference |

| FLC PDX cells | This compound (0-312.5 nM) | Dose-dependent reduction in phosphorylated VASP (pVASP) | [9][11] |

| Mice with FLC PDX tumors | This compound (30-75 mg/kg, single oral dose) | Inhibition of PRKACA, with pVASP levels returning to baseline by 24 hours | [9] |

Table 4: Effect of this compound on FLC-Specific Gene Expression

| Treatment | Gene | Effect | Reference |

| This compound (1.5 µM, 1 or 14 days) | CPS1, G6PC (overexpressed in FLC) | Downregulation | [9][12] |

| This compound (1.5 µM, 1 or 14 days) | PYGL, SHH (underexpressed in FLC) | Upregulation | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in FLC disease models.

In Vivo Xenograft Studies in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in FLC patient-derived xenograft (PDX) models.

Objective: To determine the anti-tumor activity of orally administered this compound in a murine FLC PDX model.

Materials:

-

FLC patient-derived xenograft tumor cells

-

This compound

-

Vehicle solution (e.g., 20% Solutol in 0.5% methylcellulose)[11]

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Tumor Implantation: Subcutaneously implant FLC PDX tumor cells into the rear flank of the NOD-SCID mice.[11][12]

-

Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 150 mm³.[11] Once tumors reach the desired size, randomize mice into control and treatment groups.

-

Drug Preparation and Administration: Dissolve this compound in the vehicle solution. Administer this compound orally, once daily, at the specified dose (e.g., 30 mg/kg).[9][11][12] The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2 days and calculate tumor volume.[12][13]

-

Study Duration and Endpoint: Continue treatment for the specified duration (e.g., 34 days).[9] The primary endpoint is the inhibition of tumor growth compared to the control group.

References

- 1. PRKACA protein kinase cAMP-activated catalytic subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. PRKACA - Wikipedia [en.wikipedia.org]

- 3. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. DNAJB1-PRKACA is specific for fibrolamellar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. fibrofoundation.org [fibrofoundation.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Selectivity Profile of BLU-0588: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BLU-0588 is a potent and selective, orally active inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA). This document provides a comprehensive technical guide to the selectivity profile of BLU-0588, detailing its inhibitory activity, kinome-wide selectivity, and the methodologies used for its characterization.

Quantitative Selectivity Data

The inhibitory activity and selectivity of BLU-0588 were determined through a series of biochemical and kinome-wide assays. The data presented below summarizes the key quantitative metrics of BLU-0588's potency and selectivity.

Table 1: Biochemical Potency of BLU-0588 against PRKACA

| Parameter | Value |

| IC50 | 1 nM[1][2] |

| Kd | 4 nM[1][3] |

IC50: The half-maximal inhibitory concentration, indicating the concentration of BLU-0588 required to inhibit 50% of PRKACA activity in a biochemical assay. Kd: The equilibrium dissociation constant, representing the binding affinity of BLU-0588 to PRKACA.

Table 2: Kinome-wide Selectivity of BLU-0588

A comprehensive kinome scan was performed to assess the selectivity of BLU-0588 against a broad panel of human kinases. The results demonstrate a high degree of selectivity for PRKACA.

| Kinase Family | Selectivity Score (S(10) at 3 µM) | Off-Target Kinases with Kd < 100 nM |

| AGC Kinase Family | Good to moderate selectivity against closely related members[3] | 9 non-mutant kinases[3] |

| Overall Kinome (400 kinases) | 0.047[3] | - |

Selectivity Score (S(10)): A measure of selectivity calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of BLU-0588.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of BLU-0588 against PRKACA was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Methodology:

-

Reaction Mixture Preparation: A reaction solution is prepared containing the PRKACA enzyme, a biotinylated peptide substrate (e.g., CREB peptide: KRREILSRRPSYR), and varying concentrations of BLU-0588 in a suitable buffer (e.g., 0.1 M Tris pH 7.5) containing ATP and cAMP.[4]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the enzyme-inhibitor mixture to the substrate solution.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 45 minutes) at a controlled temperature.[4]

-

Quenching: The reaction is stopped by the addition of a quenching agent, such as EDTA.[4]

-

Detection: The amount of phosphorylated substrate is quantified using a detection method such as an ELISA-based assay.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

KINOMEscan™ Selectivity Profiling (Kd Determination)

The kinome-wide selectivity of BLU-0588 was assessed using the KINOMEscan™ competition binding assay platform. This method measures the ability of a compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.

Methodology:

-

Kinase-Ligand Binding: A panel of human kinases, tagged with DNA, is incubated with an immobilized, active-site directed ligand.

-

Competition: BLU-0588 is added to the mixture at a fixed concentration (e.g., 3 µM) to compete with the immobilized ligand for binding to the kinases.[3]

-

Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. For kinases showing significant binding, the dissociation constant (Kd) is then determined.[3]

Cellular Assay for PRKACA Activity (Phospho-VASP Measurement)

To assess the intracellular activity of BLU-0588, the phosphorylation status of a downstream substrate of PRKACA, Vasodilator-Stimulated Phosphoprotein (VASP), is measured in cells.

Methodology:

-

Cell Treatment: FLC patient-derived xenograft (PDX) cells are treated with varying concentrations of BLU-0588 for a specified duration.[1][5]

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated VASP (pVASP) and total VASP.

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified using a suitable imaging system.

-

Data Analysis: The level of pVASP is normalized to the total VASP to determine the dose-dependent effect of BLU-0588 on PRKACA signaling.[5]

Visualizations

The following diagrams illustrate the PRKACA signaling pathway, the experimental workflow for selectivity profiling, and the logical relationship of BLU-0588's activity.

Caption: PRKACA (PKA) signaling pathway and the inhibitory action of BLU-0588.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Discovery and Development of Avapritinib (Formerly BLU-285): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avapritinib (formerly known as BLU-285 and marketed as Ayvakit®) is a potent and selective tyrosine kinase inhibitor developed by Blueprint Medicines. It represents a significant advancement in precision oncology, specifically targeting mutant forms of the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. These mutations are key drivers in the pathogenesis of several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of avapritinib, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Unmet Need

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, with the majority being driven by gain-of-function mutations in the KIT receptor tyrosine kinase. A smaller subset of GISTs is driven by mutations in the highly homologous PDGFRA kinase. While the introduction of imatinib, a first-generation tyrosine kinase inhibitor, revolutionized the treatment of GIST, a significant portion of patients develop resistance, often through secondary mutations in KIT or possess primary resistance due to specific mutations, such as the PDGFRA D842V mutation, which is notoriously insensitive to imatinib and other approved TKIs.[1][2] Similarly, systemic mastocytosis is a rare hematologic disorder characterized by the abnormal proliferation of mast cells, with over 90% of cases driven by the KIT D816V mutation.[3] These clinical challenges highlighted the urgent need for novel therapies that could effectively target these resistant kinase mutations.

Discovery and Optimization

Avapritinib was discovered and developed by Blueprint Medicines through a focused effort to design a potent and selective inhibitor of activation loop mutants of KIT and PDGFRA.[1] The discovery process involved leveraging a proprietary compound library and structure-guided medicinal chemistry to overcome the technical challenges of selectively targeting these mutant kinases while sparing their wild-type counterparts to minimize off-target toxicities. This effort led to the identification of BLU-285 (avapritinib) as a clinical candidate.

Mechanism of Action

Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding pocket.[4][5] This mode of inhibition is crucial for its efficacy against activation loop mutations, such as PDGFRA D842V and KIT D816V, which stabilize the kinase in a constitutively active state.[2] By binding to the active conformation, avapritinib potently inhibits the autophosphorylation and downstream signaling of these mutant kinases.[4][6] This, in turn, blocks the aberrant signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, that are critical for the survival and proliferation of cancer cells driven by these mutations.[4]

Preclinical Development

In Vitro Kinase and Cellular Assays

Avapritinib demonstrated potent and selective inhibition of key mutant kinases in biochemical and cellular assays.

Table 1: In Vitro and Cellular Activity of Avapritinib

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Biochemical Assays | |||

| KIT D816V | Kinase Inhibition | 0.27 | [7][8] |

| PDGFRA D842V | Kinase Inhibition | 0.24 - 0.5 | [3][8] |

| Cellular Assays | |||

| HMC1.2 (KIT D816V) | Autophosphorylation | 3 - 4 | [3][7] |

| P815 (KIT D816Y) | Autophosphorylation | 22 | [3][7] |

| Kasumi-1 (KIT N822K) | Autophosphorylation | 40 | [3][7] |

| Kasumi-1 (KIT N822K) | Proliferation | 75 | [7] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of avapritinib was evaluated in various patient-derived xenograft (PDX) models of GIST harboring different KIT mutations.

Table 2: In Vivo Efficacy of Avapritinib in GIST Xenograft Models

| Xenograft Model (KIT Mutation) | Treatment | Outcome | Reference |

| UZLX-GIST9 (Exon 11+17) | Avapritinib (10 mg/kg) | Disease stabilization | [1] |

| Avapritinib (30 mg/kg) | Tumor shrinkage | [1] | |

| UZLX-GIST2B (Exon 9) | Avapritinib (high dose) | Efficacy comparable to sunitinib | [1] |

| UZLX-GIST3 (Exon 11) | Avapritinib | Efficacy comparable to imatinib | [1] |

| P815 (KIT D816Y) | Avapritinib (30 mg/kg) | Tumor regression | [3] |

In these models, avapritinib treatment led to a significant reduction in tumor volume, inhibition of proliferation, and reduced KIT signaling.[9][10]

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of avapritinib.

Table 3: Pharmacokinetic Properties of Avapritinib

| Parameter | Value | Reference |

| Absorption | ||

| Tmax | 2-4 hours | [11] |

| Effect of Food | High-fat meal increases AUC (29%) and Cmax (59%) | [11] |

| Distribution | ||

| Plasma Protein Binding | 98.8% | [6][11] |

| Volume of Distribution | ~1200 L | [12] |

| Metabolism | ||

| Primary Enzymes | CYP3A4, CYP3A5, CYP2C9 | [6][11] |

| Elimination | ||

| Half-life | 32-57 hours (GIST patients) | [6][12] |

| 20-39 hours (AdvSM patients) | [6][11] | |

| Excretion | Feces (70%), Urine (18%) | [6][12] |

Clinical Development

The clinical development of avapritinib has been primarily focused on two pivotal trials: NAVIGATOR for GIST and EXPLORER/PATHFINDER for systemic mastocytosis.

NAVIGATOR Trial (NCT02508532)

This was a Phase 1, open-label, dose-escalation and expansion study that evaluated the safety and efficacy of avapritinib in patients with unresectable or metastatic GIST.[13][14]

Table 4: Efficacy of Avapritinib in PDGFRA D842V-Mutant GIST (NAVIGATOR Trial)

| Endpoint | Result (n=56) | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 91% | - | [15] |

| Complete Response (CR) | 9% | - | [13] |

| Partial Response (PR) | 79% | - | [13] |

| Clinical Benefit Rate (CBR) | 98% | - | [15] |

| Median Duration of Response (DOR) | 27.6 months | 17.6 - Not Reached | [15] |

| Median Progression-Free Survival (PFS) | 34.0 months | 22.9 - Not Reached | [15] |

| 12-month PFS Rate | 81% | 69% - 93% | |

| 24-month Overall Survival (OS) Rate | 81% | 67% - 94% |

The NAVIGATOR trial demonstrated unprecedented and durable clinical benefit in patients with PDGFRA D842V-mutant GIST, a population with no prior effective therapies.[15]

VOYAGER Trial (NCT03465722)

This Phase 3 study compared the efficacy and safety of avapritinib with regorafenib in patients with locally advanced unresectable or metastatic GIST who had been previously treated with imatinib and one or two other TKIs.[16][17]

Table 5: Efficacy of Avapritinib vs. Regorafenib in Late-Line GIST (VOYAGER Trial)

| Endpoint | Avapritinib (n=240) | Regorafenib (n=236) | Hazard Ratio (95% CI) / p-value | Reference |

| Median Progression-Free Survival (PFS) | 4.2 months | 5.6 months | 1.25 (0.99 - 1.57); p=0.055 | [16][18] |

| Objective Response Rate (ORR) | 17.1% | 7.2% | - | [16][18] |

| Median Duration of Response (DOR) | 7.6 months | 9.4 months | - | [16][18] |

| Disease Control Rate | 41.7% | 46.2% | - | [18] |

The VOYAGER trial did not meet its primary endpoint of superior PFS for avapritinib compared to regorafenib in a molecularly unselected late-line GIST population.[16][19]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of avapritinib against specific kinases.

-

Methodology: Recombinant kinase domains (e.g., KIT D816V, PDGFRA D842V) are incubated with a peptide substrate and varying concentrations of avapritinib in a kinase buffer containing MgCl2 and ATP. The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP). After incubation, the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[7]

Cellular Autophosphorylation Assay

-

Objective: To measure the inhibition of kinase autophosphorylation in a cellular context.

-

Methodology: Cell lines harboring specific kinase mutations (e.g., HMC1.2 for KIT D816V) are treated with a range of avapritinib concentrations. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The levels of phosphorylated and total kinase are detected by Western blotting using specific antibodies. The intensity of the phosphoprotein bands is quantified and normalized to the total protein levels to determine the IC50 for inhibition of autophosphorylation.[7]

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of avapritinib on the proliferation of cancer cell lines.

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of avapritinib for a specified period (e.g., 72 hours). After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.[20]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of avapritinib in animal models.

-

Methodology: Patient-derived tumor fragments or cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu mice). When tumors reach a palpable size, the mice are randomized into treatment and control groups. Avapritinib is administered orally at various dose levels and schedules (e.g., once daily). The control group receives a vehicle solution. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, and tissues can be processed for histological and immunohistochemical analysis to assess proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).[1][9][10]

Conclusion